1H-Indole-3-ethanamine, 5-ethyl-

Description

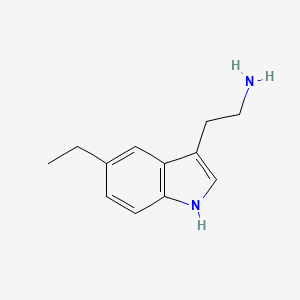

1H-Indole-3-ethanamine, 5-ethyl- is a substituted tryptamine derivative characterized by an indole ring system with an ethyl group at the 5-position and an ethanamine side chain at the 3-position.

Properties

IUPAC Name |

2-(5-ethyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-9-3-4-12-11(7-9)10(5-6-13)8-14-12/h3-4,7-8,14H,2,5-6,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICQKBUQQHUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C2CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978096 | |

| Record name | 2-(5-Ethyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62500-88-3 | |

| Record name | 1H-Indole-3-ethanamine, 5-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062500883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Ethyl-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Indole-3-ethanamine, 5-ethyl- typically involves the installation of the ethyl group at the 5-position of the indole ring. One common method includes the use of ethylating agents under specific reaction conditions. Industrial production methods may involve multi-step synthesis routes, starting from commercially available indole derivatives .

Chemical Reactions Analysis

1H-Indole-3-ethanamine, 5-ethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include oxidized or reduced derivatives and substituted indole compounds.

Scientific Research Applications

1H-Indole-3-ethanamine, 5-ethyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: Indole derivatives are studied for their role in cell biology and their potential as therapeutic agents.

Medicine: This compound and its derivatives are investigated for their antiviral, anticancer, and antimicrobial properties.

Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Indole-3-ethanamine, 5-ethyl- involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. The specific pathways and targets depend on the particular derivative and its application .

Comparison with Similar Compounds

Key Observations:

- 5-Ethyl vs.

- 5-Ethyl vs. 5-Chloro: Chlorine substitution (e.g., RS-17053) confers high α₁A-adrenoceptor selectivity, but the ethyl group’s larger size may reduce steric hindrance, favoring different receptor interactions .

- 5-Ethyl vs. Unsubstituted Tryptamine : Substitution at the 5-position generally modulates receptor affinity and selectivity. For example, 5-methoxy derivatives show strong serotonin receptor activity, while 5-ethyl may prioritize adrenergic pathways .

Pharmacological Activity

Receptor Binding Profiles

- RS-17053 (5-Chloro Derivative): Exhibits pKi values of 9.1–9.9 for α₁A-adrenoceptors but lower affinity (pA₂ ~7.5) in human lower urinary tract tissues, suggesting species- or tissue-specific receptor subtypes .

- 5-Methoxy-N,N-diallyltryptamine (5-MeO-DALT): A related compound with hallucinogenic properties due to serotonin receptor agonism; highlights the role of 5-position substituents in psychoactivity .

Functional Implications

- 5-Ethyl Substituent : While direct data are lacking, the ethyl group’s hydrophobicity may favor interactions with hydrophobic receptor pockets, analogous to 5-bromo or 5-methyl derivatives .

- Safety Profiles: Chloro and bromo derivatives require stringent handling due to toxicity (e.g., skin/eye irritation noted in safety data sheets), whereas methoxy and ethyl derivatives are generally less hazardous .

Physicochemical Properties

| Property | 5-Ethyl- (Inferred) | 5-Methoxy- | 5-Chloro- | Tryptamine |

|---|---|---|---|---|

| LogP (Lipophilicity) | ~2.5 (estimated) | 1.8–2.2 | 2.3–2.7 | 1.1–1.5 |

| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |

| Topological Polar Surface Area | ~41 Ų | 71.3 Ų | 41 Ų | 41 Ų |

Notes:

- The 5-ethyl group reduces polarity compared to 5-methoxy, as seen in lower topological polar surface area (TPSA) estimates.

- Chloro and bromo derivatives exhibit higher LogP values, aligning with their enhanced membrane permeability .

Critical Research Findings and Gaps

- Structural-Activity Relationships (SAR) : Substitution at the 5-position significantly alters receptor selectivity. For example, 5-methoxy derivatives prioritize serotonergic pathways, while 5-chloro/ethyl may favor adrenergic systems .

- Synthetic Challenges : Ethyl-substituted indoles often require multi-step synthesis (e.g., Friedel-Crafts alkylation or cross-coupling), as seen in related compounds .

- Data Limitations : Direct pharmacological data for 5-ethyl- are sparse; further studies are needed to elucidate its receptor targets and metabolic stability.

Q & A

Q. What are the optimal synthetic routes for 5-ethyl-1H-indole-3-ethanamine, and how can purity be validated?

The synthesis of 5-ethyl-1H-indole-3-ethanamine typically involves modifying tryptamine precursors. A common method includes reacting tryptamine with ethyl diazonium salts in ethanol under reflux conditions (50–60°C) for 6–8 hours . Solvent choice (e.g., acetonitrile vs. ethanol) and pH control (maintained at 4–6 via acetic acid) are critical for yield optimization. Post-synthesis, purity is validated using:

- 1H/13C NMR : To confirm substitution patterns (e.g., ethyl group at C5 and amine at C3).

- Mass Spectrometry (MS) : To verify molecular ion peaks (expected m/z ~174.25 for C11H14N2) .

- HPLC : For quantifying impurities (<2% threshold for pharmacological studies).

Q. How does the structural modification at the C5 position influence the compound’s physicochemical properties?

Adding an ethyl group at C5 increases lipophilicity (logP ~2.1 vs. ~1.5 for unsubstituted tryptamine), enhancing blood-brain barrier permeability . This modification also affects crystallinity, as seen in X-ray diffraction studies, where the ethyl group induces steric hindrance, altering packing efficiency in the crystal lattice . Such changes are critical for solubility in biological buffers (e.g., PBS at pH 7.4).

Q. What are the baseline pharmacological profiles of 5-ethyl-1H-indole-3-ethanamine?

Initial in vitro studies indicate moderate affinity for serotonin receptors (5-HT2A: Ki ~120 nM; 5-HT1A: Ki ~350 nM) . It also exhibits antibacterial activity against Gram-positive strains (MIC ~32 µg/mL for S. aureus), likely via efflux pump inhibition . Dose-response curves should be generated using HEK293 cells transfected with receptor subtypes and standardized CLSI broth microdilution assays for bacteria.

Advanced Research Questions

Q. How can molecular docking elucidate interactions between 5-ethyl-1H-indole-3-ethanamine and neurodegenerative disease targets?

Computational studies using AutoDock Vina or Schrödinger Suite reveal high-affinity binding to Aβ fibrils (ΔG ~−6.5 kcal/mol) and acetylcholinesterase (hAChE; ΔG ~−7.2 kcal/mol). Key interactions include:

- Hydrogen bonding : Between the ethylamine group and Gly15/Lys16 of Aβ fibrils .

- Hydrophobic contacts : Ethyl group packing with Val36/Leu34 in Aβ .

- π-alkyl interactions : Indole ring with hAChE’s Trp86 .

Validation via molecular dynamics (RMSD <2.0 Å over 100 ns) confirms stability .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies (e.g., variable IC50 values for 5-HT2A) often arise from:

- Assay conditions : Differences in cell lines (CHO vs. HEK293) or buffer ionic strength .

- Analytical methods : LC-MS vs. fluorescence-based quantification of receptor binding .

- Isomer purity : Unaccounted enantiomers in racemic mixtures.

Robust meta-analysis should normalize data to standard reference compounds (e.g., serotonin for receptor studies) and mandate enantiomeric purity reports (>98% by chiral HPLC) .

Q. What advanced spectroscopic techniques are needed to characterize reactive intermediates during synthesis?

- Time-resolved FTIR : To monitor diazonium intermediate formation (peaks at 2100–2250 cm⁻¹ for N≡N stretching) .

- X-ray photoelectron spectroscopy (XPS) : To confirm nitrogen oxidation states during amination.

- In situ NMR : For real-time tracking of ethyl group incorporation (e.g., 1H signal shift from δ 1.2 to 1.4 ppm) .

Methodological Considerations

7. Designing experiments to assess metabolic stability in hepatic models:

- Use primary human hepatocytes or microsomal fractions (CYP450 isoforms 2D6/3A4).

- Monitor degradation via LC-MS/MS over 60 minutes (t1/2 <30 min suggests rapid clearance) .

- Include NADPH cofactors to simulate Phase I metabolism.

8. Best practices for in vivo neuropharmacology studies:

- Dose selection : Start with 1/10th of the in vitro IC50 (e.g., 5 mg/kg for mice) to avoid off-target effects.

- Behavioral assays : Elevated plus maze (anxiety) and forced swim test (antidepressant activity) .

- Tissue distribution : Quantify brain/plasma ratios via LC-MS 30 minutes post-administration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.